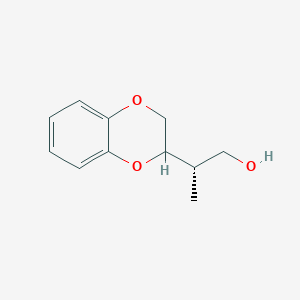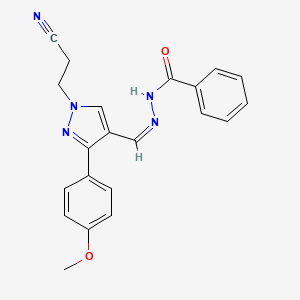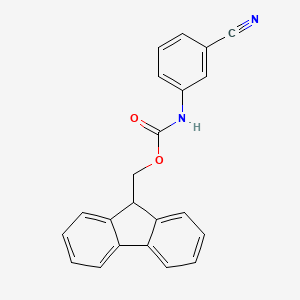
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-ol is a chemical compound with the molecular formula C10H12O3. It is also known as safrole alcohol and is a derivative of safrole. Safrole alcohol has been extensively studied for its potential use in various scientific research applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of safrole alcohol is not fully understood. However, it is believed to act as a prodrug, which is metabolized into active compounds in the body. The active compounds are thought to inhibit the activity of certain enzymes, leading to the observed biological effects.
Biochemical and Physiological Effects:
Safrole alcohol has been shown to have several biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. Additionally, it has been shown to have antioxidant properties and may help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using safrole alcohol in laboratory experiments is its ease of synthesis. Additionally, it has been extensively studied, and its biological effects are well documented. However, one of the limitations of using safrole alcohol is its potential toxicity. It is important to handle the compound with care and follow proper safety protocols.
Direcciones Futuras
There are several future directions for research on safrole alcohol. One potential area of research is the development of new synthetic methods for the compound. Additionally, further research is needed to fully understand the mechanism of action of safrole alcohol and its active metabolites. Furthermore, there is potential for the development of new drugs based on the chemical structure of safrole alcohol. Finally, more research is needed to fully understand the potential risks associated with the use of safrole alcohol in laboratory experiments.
In conclusion, safrole alcohol is a unique chemical compound with potential use in several scientific research applications. Its ease of synthesis, well-documented biological effects, and potential for the development of new drugs make it an important area of research. However, proper safety protocols must be followed when handling the compound, and further research is needed to fully understand its mechanism of action and potential risks.
Métodos De Síntesis
Safrole alcohol can be synthesized through the reduction of safrole using sodium borohydride or lithium aluminum hydride. The reaction results in the formation of safrole alcohol and is a widely used method in laboratories.
Aplicaciones Científicas De Investigación
Safrole alcohol has been used in various scientific research applications due to its unique chemical properties. It has been used in the synthesis of several bioactive compounds such as benzodioxane derivatives, which have shown potential as anticancer agents. Additionally, safrole alcohol has been used in the synthesis of several natural products with biological activity, including the anti-inflammatory compound 3-(2,3-epoxypropyl)-5,6,7,8-tetrahydro-2-(2,3-dihydroxypropyl)benzodioxin.
Propiedades
IUPAC Name |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(6-12)11-7-13-9-4-2-3-5-10(9)14-11/h2-5,8,11-12H,6-7H2,1H3/t8-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSDHNJNPAQLHL-YMNIQAILSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1COC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1COC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cycloheptyl-1-{5-[(3-methylbutanoyl)amino]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B2421383.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2421387.png)



![5-(4-Benzylpiperidin-1-yl)-7-chloro-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2421395.png)
![2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2421397.png)
![3-[(Ethylamino)methyl]benzamide hydrochloride](/img/structure/B2421399.png)

![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2421402.png)
![Benzyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2421403.png)
![diethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2421405.png)